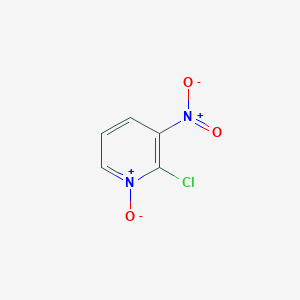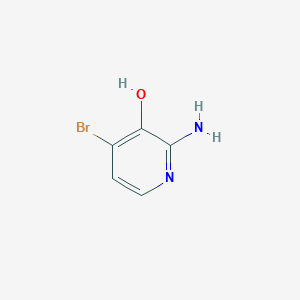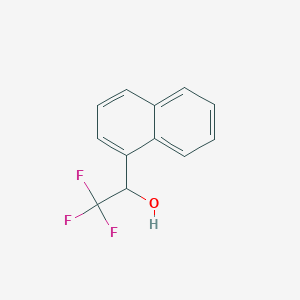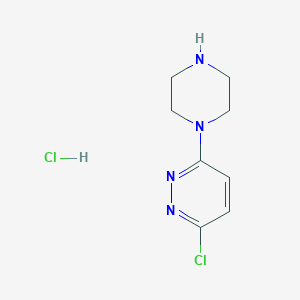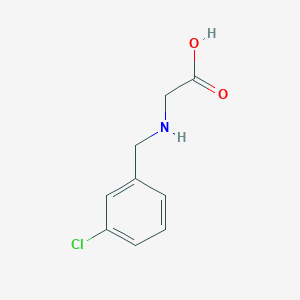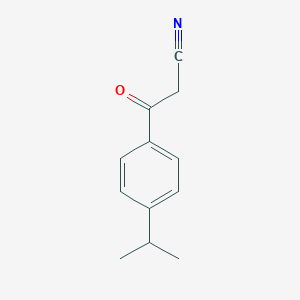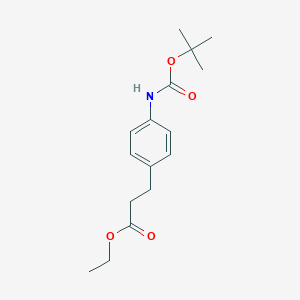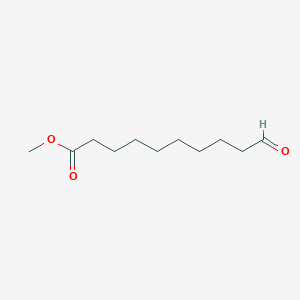
5,6-Dimethylmorpholine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylmorpholine-2,3-dione (DMD) is a chemical compound that has been widely used in scientific research. It is a cyclic imide that is commonly used as a reagent for the synthesis of various organic compounds. DMD is a versatile compound that has found numerous applications in the fields of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylmorpholine-2,3-dione is not fully understood. However, it is known to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds. 5,6-Dimethylmorpholine-2,3-dione is also known to participate in the formation of hydrogen bonds, which can influence its reactivity and selectivity in organic reactions.
Biochemische Und Physiologische Effekte
5,6-Dimethylmorpholine-2,3-dione has been shown to have various biochemical and physiological effects. It has been reported to have antitumor, antibacterial, and antiviral activities. 5,6-Dimethylmorpholine-2,3-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. In addition, 5,6-Dimethylmorpholine-2,3-dione has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-Dimethylmorpholine-2,3-dione has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. 5,6-Dimethylmorpholine-2,3-dione is also a versatile reagent that can be used in a wide range of organic reactions. However, 5,6-Dimethylmorpholine-2,3-dione has some limitations for use in lab experiments. It can be toxic and corrosive, and it may react with certain compounds in unexpected ways. Therefore, it is important to handle 5,6-Dimethylmorpholine-2,3-dione with care and to use appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for research on 5,6-Dimethylmorpholine-2,3-dione. One area of interest is the development of new synthetic methods for 5,6-Dimethylmorpholine-2,3-dione and its derivatives. Another area of interest is the investigation of the biological activity and mechanism of action of 5,6-Dimethylmorpholine-2,3-dione. Additionally, 5,6-Dimethylmorpholine-2,3-dione may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of 5,6-Dimethylmorpholine-2,3-dione in these areas.
Conclusion:
In conclusion, 5,6-Dimethylmorpholine-2,3-dione is a versatile compound that has found numerous applications in scientific research. It is a stable and readily available compound that is easy to handle and store. 5,6-Dimethylmorpholine-2,3-dione has various biochemical and physiological effects, and it may have potential applications in the development of new drugs and materials. Further research is needed to fully understand the potential of 5,6-Dimethylmorpholine-2,3-dione in these areas.
Synthesemethoden
5,6-Dimethylmorpholine-2,3-dione can be synthesized by the reaction of dimethylamine with maleic anhydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5,6-Dimethylmorpholine-2,3-dione. The synthesis of 5,6-Dimethylmorpholine-2,3-dione is simple, efficient, and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylmorpholine-2,3-dione has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. 5,6-Dimethylmorpholine-2,3-dione is also used as a catalyst in organic reactions, such as the Michael addition and the Diels-Alder reaction. In addition, 5,6-Dimethylmorpholine-2,3-dione has been used as a building block for the synthesis of biologically active compounds, such as amino acids and peptides.
Eigenschaften
CAS-Nummer |
198221-04-4 |
|---|---|
Produktname |
5,6-Dimethylmorpholine-2,3-dione |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
5,6-dimethylmorpholine-2,3-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-4(2)10-6(9)5(8)7-3/h3-4H,1-2H3,(H,7,8) |
InChI-Schlüssel |
RVXHYESVPAJQTO-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C(=O)N1)C |
Kanonische SMILES |
CC1C(OC(=O)C(=O)N1)C |
Synonyme |
2,3-Morpholinedione, 5,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



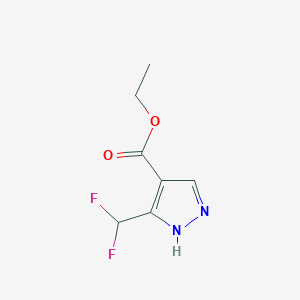
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
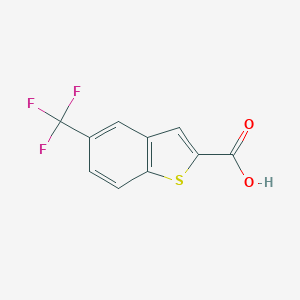

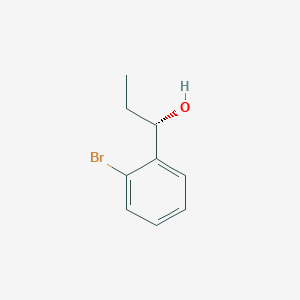
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
